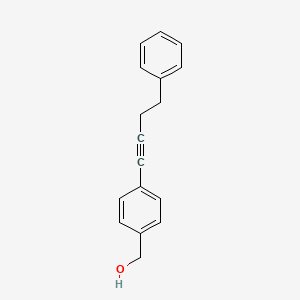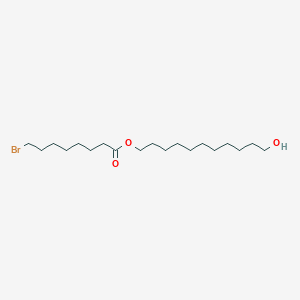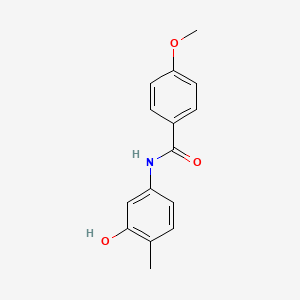![molecular formula C41H37ClN2P2 B14222032 1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 826990-92-5](/img/structure/B14222032.png)
1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride is a complex organic compound that belongs to the class of imidazolium salts This compound is known for its unique structural features, which include a dihydroimidazolium core and diphenylphosphanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of diphenylphosphine with a suitable imidazole derivative. The process generally requires an inert atmosphere to prevent oxidation and the use of a solvent such as dichloromethane or toluene. The reaction is often catalyzed by a metal salt, such as nickel chloride, and involves heating under reflux conditions until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halide salts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted imidazolium salts. These products have various applications in catalysis and materials science.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with metal centers to form stable complexes. These complexes can act as catalysts in various chemical reactions by facilitating the transfer of electrons and stabilizing reaction intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound has similar structural features but with different substituents on the imidazolium ring.
1,1,1-Tris(diphenylphosphinomethyl)ethane: Another phosphine-containing compound with different coordination properties.
(S)-(-)-2,2-Bis(diphenylphosphino)-1,1-binaphthalene: A chiral phosphine ligand used in asymmetric catalysis.
Uniqueness
1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its combination of a dihydroimidazolium core and diphenylphosphanyl groups, which confer distinct electronic and steric properties. These features make it particularly effective in forming stable metal complexes and catalyzing a wide range of chemical reactions.
Propriétés
Numéro CAS |
826990-92-5 |
|---|---|
Formule moléculaire |
C41H37ClN2P2 |
Poids moléculaire |
655.1 g/mol |
Nom IUPAC |
[2-[[1-[(2-diphenylphosphanylphenyl)methyl]-1,2-dihydroimidazol-1-ium-3-yl]methyl]phenyl]-diphenylphosphane;chloride |
InChI |
InChI=1S/C41H36N2P2.ClH/c1-5-19-36(20-6-1)44(37-21-7-2-8-22-37)40-27-15-13-17-34(40)31-42-29-30-43(33-42)32-35-18-14-16-28-41(35)45(38-23-9-3-10-24-38)39-25-11-4-12-26-39;/h1-30H,31-33H2;1H |
Clé InChI |
MXBDVZLOOYIMPW-UHFFFAOYSA-N |
SMILES canonique |
C1[NH+](C=CN1CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)
![1-[(Pentan-3-yl)oxy]octane](/img/structure/B14221967.png)

![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)
![4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one](/img/structure/B14221999.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)

![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)
![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)

![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)

![2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol](/img/structure/B14222025.png)
